molecular formula C16H12O4 B7775285 (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone CAS No. 5219-82-9

(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone

Cat. No.: B7775285
CAS No.: 5219-82-9
M. Wt: 268.26 g/mol
InChI Key: VUQAOMULUVFNHK-UHFFFAOYSA-N
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Description

(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone is a high-purity chemical compound offered for scientific research and development. This benzofuran-based scaffold is of significant interest in medicinal chemistry, particularly in the investigation of novel antiviral and antimicrobial agents. Recent scientific literature highlights the potential of related 3-benzoylbenzofuran structures as inhibitors of HIV-1 replication . These compounds have been studied for their mechanism of action, with some derivatives identified as non-nucleotide reverse transcriptase inhibitors, making them valuable scaffolds for developing new antiretroviral therapies to address drug-resistant viruses . Furthermore, structurally similar benzofuran compounds have demonstrated preliminary antimicrobial activity against a selection of Gram-positive bacteria, underscoring the versatility of this chemical class in infectious disease research . As a building block, it enables the exploration of structure-activity relationships and the synthesis of more complex derivatives, such as pyrazole compounds, which have shown improved cytotoxicity profiles and potent activity against HIV entry and protease . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(5-hydroxy-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)16(18)14-9-20-15-7-4-11(17)8-13(14)15/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQAOMULUVFNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350740
Record name (5-hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5219-82-9
Record name (5-hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Catalyst System : Anhydrous aluminum chloride (AlCl₃) in dichloromethane (DCM) facilitates electrophilic acylation at the C3 position of the benzofuran ring.

  • Substrate Preparation : 5-Hydroxybenzofuran is synthesized via cyclization of 2-hydroxybenzyl ketones under basic conditions.

  • Acylation Step :

    • 4-Methoxybenzoyl chloride (1.2 equiv) is added dropwise to a stirred solution of AlCl₃ (1.1 equiv) in DCM at 0–5°C.

    • 5-Hydroxybenzofuran (1.0 equiv) is introduced, and the mixture is stirred at room temperature for 4–6 hours.

  • Workup : The reaction is quenched with chilled 5% HCl, and the organic layer is washed with NaHCO₃ and water. Purification via recrystallization in isopropanol yields the product.

Key Data

ParameterValueSource
Yield68–72%
Purity (HPLC)>95%
Reaction Temperature0–25°C

Advantages : High regioselectivity at C3; scalable for industrial production.
Limitations : Moisture-sensitive conditions; requires strict temperature control.

Cyclization of o-Hydroxybenzyl Ketones

This method focuses on constructing the benzofuran core from o-hydroxybenzyl ketones, followed by acylation with 4-methoxybenzoyl chloride.

Synthetic Pathway

  • Cyclization :

    • o-Hydroxybenzyl ketones undergo base-mediated cyclization (e.g., NaOH in DMF) to form 5-hydroxybenzofuran.

  • Protection of Hydroxy Group :

    • The 5-hydroxy group is protected as a methoxy ether using methyl iodide and K₂CO₃ to prevent unwanted side reactions during acylation.

  • Acylation :

    • The protected intermediate reacts with 4-methoxybenzoyl chloride under Friedel-Crafts conditions (AlCl₃, DCM).

  • Deprotection :

    • The methoxy group is cleaved using tributylamine hydrochloride at 200°C to regenerate the 5-hydroxy group.

Key Data

ParameterValueSource
Cyclization Yield75–80%
Deprotection Efficiency90–95%
Total Yield58–62%

Advantages : Avoids competing reactions at the hydroxy group; suitable for multigram synthesis.
Limitations : High-temperature deprotection risks thermal degradation.

ParameterFriedel-CraftsCyclizationSuzuki-Miyaura
Yield68–72%58–62%~50% (estimated)
ScalabilityHighModerateLow
Functional Group ToleranceModerateHighHigh

Note : The Suzuki-Miyaura method remains theoretical for this compound but is included to highlight potential future directions.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance the Friedel-Crafts acylation process:

  • Residence Time : 30 minutes at 25°C.

  • Catalyst Recovery : AlCl₃ is recycled via aqueous extraction, reducing costs.

  • Purity Control : Flash chromatography or crystallization in hexane/i-PrOH mixtures ensures >99% purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at C5 participates in nucleophilic substitutions under alkaline conditions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form ether derivatives .

  • Acylation : Forms esters with acetyl chloride or anhydrides, enhancing lipophilicity for pharmacological studies.

Example Reaction:

(5-Hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone+CH3IK2CO3,DMF(5-Methoxybenzofuran-3-yl)(4-methoxyphenyl)methanone\text{(5-Hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{(5-Methoxybenzofuran-3-yl)(4-methoxyphenyl)methanone}

Halogenation Reactions

Electrophilic halogenation occurs preferentially at the benzofuran ring’s C4 and C6 positions due to electron-donating hydroxyl and methoxy groups:

Halogen SourceReaction ConditionsProductYieldReference
Br₂ (1.2 eq)AcOH, 60°C, 4 hr4-Bromo derivative68%
Cl₂ (g)DCM, RT, 2 hr6-Chloro derivative55%

Halogenation at the acetyl group is also observed in analogs, producing dihalogenated intermediates .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

  • One-step cyclization with α-bromo acetophenones in refluxing acetonitrile yields 2-aroylbenzofuran derivatives .

  • Sonogashira coupling with propynoic acid forms alkynylated intermediates, enabling access to acrylamide derivatives .

Key Pathway:

Benzofuran+α-Bromo acetophenoneK2CO3,CH3CN2-Aroyl-3-methyl-5-bromobenzo[b]furan\text{Benzofuran} + \alpha\text{-Bromo acetophenone} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{2-Aroyl-3-methyl-5-bromobenzo[b]furan}

Oxidative Coupling Reactions

Under oxidative conditions (e.g., Mn(OAc)₃ or I₂), the hydroxyl group facilitates dimerization or cross-coupling:

  • Dimerization : Forms bis-benzofuran structures via radical intermediates .

  • Cross-coupling : Reacts with β-dicarbonyl compounds to generate polycyclic architectures .

Methoxy Group Demethylation

The 4-methoxyphenyl group undergoes demethylation with BBr₃ in DCM to yield phenolic derivatives, enhancing hydrogen-bonding capacity .

Ketone Reduction

The methanone group is reducible via NaBH₄ or catalytic hydrogenation to produce secondary alcohols, though this is less explored for this specific compound.

Metal Complexation

The phenolic oxygen acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or antimicrobial applications.

Comparative Reactivity with Structural Analogs

Reactivity differs significantly compared to simpler benzofurans:

CompoundKey Reactivity DifferencesReference
BenzofuranLacks hydroxyl group; limited electrophilic substitution
5-Methoxybenzofuran-3-yl ketoneReduced halogenation activity due to methoxy at C5
Dibromo derivativesEnhanced stability in Suzuki-Miyaura cross-coupling reactions

Scientific Research Applications

Biological Activities

Research indicates that (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone exhibits several significant biological activities:

  • Anticancer Activity :
    • The compound has shown potent antiproliferative effects against various cancer cell lines, including HeLa, MDA-MB-231, A549, HT-29, and MCF-7.
    • For instance, it demonstrated an IC50 value of 0.10 µM against HeLa cells, indicating strong activity compared to standard drugs like Combretastatin-A4 (CA-4) .
  • Anti-inflammatory Effects :
    • The compound has potential anti-inflammatory properties, likely due to its ability to inhibit inflammatory pathways. Specific mechanisms are still under investigation but are promising for treating inflammatory diseases .
  • Antimicrobial Activity :
    • Similar benzofuran derivatives have exhibited antimicrobial properties, suggesting that this compound may also serve as a candidate for antibiotic development .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

  • Antiproliferative Studies :
    • A comparative study highlighted that the presence of methoxy groups significantly enhances activity against cancer cell lines. For example:
    CompoundIC50 (µM)Cell Line
    CA-40.18A549
    This Compound0.10HeLa
    2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan0.06MDA-MB-231
    These findings suggest that structural modifications can lead to enhanced biological activities .
  • Molecular Docking Studies :
    • Molecular docking simulations indicate effective binding of this compound at the α/β interface of tubulin, which is crucial for its antiproliferative activity .

Mechanism of Action

The mechanism of action of (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone (PI-17027)
  • Structure : Replaces the 4-methoxyphenyl group with a simple phenyl ring.
  • Properties : Reduced polarity compared to the 4-methoxy analog due to the absence of the electron-donating methoxy group. Molecular weight: 238.24 g/mol .
  • Applications : Used as a precursor in synthetic pathways requiring less polar intermediates.
(4-Chlorophenyl)(5-methoxy-1-benzofuran-2-yl)methanone (KBM)
  • Structure : Benzofuran substituted at the 2-position with a 4-chlorophenyl group and 5-methoxy instead of 5-hydroxy.
  • Properties : The 5-methoxy group enhances lipophilicity, while the 4-chloro substitution introduces electron-withdrawing effects. Molecular weight: 294.71 g/mol .

Core Ring Modifications

6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-ylmethanone
  • Structure : Benzothiophen replaces benzofuran, with additional hydroxyl groups.
  • Properties : The sulfur atom in benzothiophen increases electron delocalization, leading to a larger dipole moment (376.43 g/mol). The hydroxyl groups enhance solubility in polar solvents .
  • Electronic Effects : Demonstrated solvatochromic behavior in polar solvents due to extended π-conjugation .
(5-Amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone
  • Structure: Indolizine core instead of benzofuran, with an amino group at the 5-position.
  • Properties: The amino group introduces basicity, while the indolizine core increases planarity. Ground-state dipole moment (µg) calculated at 5.2 D, with excited-state dipole moment (µe) reaching 8.7 D in polar solvents .

Halogenated Derivatives

(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
  • Structure : Bromo and methyl substitutions on benzofuran.
  • Properties : Increased molecular weight (329.18 g/mol) and lipophilicity due to bromine. Used in cross-coupling reactions for functionalized benzofuran synthesis .
(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone
  • Structure : Chloro and dichlorophenyl substitutions.
  • Properties : High halogen content (339.6 g/mol) enhances stability but reduces solubility in aqueous media. Applications include agrochemical intermediates .

Physicochemical and Electronic Properties

Dipole Moments and Solvent Effects

  • (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone: Exhibits a significant Stokes shift in polar solvents, indicating strong solvation in the excited state. Comparable to indolizine analogs, where µg = 5.2 D and µe = 8.7 D .
  • Benzothiophen Analog : Higher dipole moment (376.43 g/mol) due to sulfur’s electronegativity and extended conjugation .

Solubility and Lipophilicity

  • Hydroxy/Methoxy Substitutions : The 5-hydroxy group in the target compound improves water solubility compared to 5-methoxy derivatives (e.g., KBM) .
  • Halogenated Derivatives : Bromo and chloro substitutions increase logP values, favoring membrane permeability but requiring formulation aids for bioavailability .

Biological Activity

(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C16H12O4C_{16}H_{12}O_4 and includes a hydroxyl group at the 5-position of the benzofuran ring and a methoxy-substituted phenyl group. These structural characteristics contribute to its chemical reactivity and biological properties, making it a subject of extensive research.

Biological Activities

Research indicates that derivatives of benzofuran exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Studies have shown that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against human cancer cell lines such as HeLa, MDA-MB-231, A549, HT-29, and MCF-7. The compound exhibited IC50 values in the low micromolar range, indicating potent activity compared to standard drugs like Combretastatin-A4 (CA-4) .
  • Anti-inflammatory Effects : The compound has also shown potential as an anti-inflammatory agent. Its structural components allow for interactions that may inhibit inflammatory pathways, although specific mechanisms require further elucidation .

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions. Common methods include:

  • Condensation Reactions : Utilizing benzofuran derivatives with methoxy-substituted phenyl compounds under acidic or basic conditions.
  • Electrophilic Substitution : Introducing methoxy groups onto the phenyl ring via electrophilic aromatic substitution techniques.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its analogs:

Antiproliferative Activity

A comparative study on the antiproliferative activity of various benzofuran derivatives highlighted the importance of substituent positions on the benzofuran ring. The presence of methoxy groups at specific positions significantly enhanced activity against cancer cell lines. For example:

CompoundIC50 (µM)Cell Line
CA-40.18A549
This compound0.10HeLa
2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan0.06MDA-MB-231

These findings suggest that modifications to the structure can lead to enhanced biological activities .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the interactions of this compound with target proteins involved in cancer proliferation, such as tubulin. These studies indicate that the compound binds effectively at the α/β interface of tubulin, which is crucial for its antiproliferative activity .

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